molecular formula C7H4N2OS2 B1356511 Di(2-thiazolyl)methanone CAS No. 55707-55-6

Di(2-thiazolyl)methanone

Cat. No.: B1356511
CAS No.: 55707-55-6
M. Wt: 196.3 g/mol
InChI Key: JNWGVJCGMNPJHV-UHFFFAOYSA-N
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Description

Di(2-thiazolyl)methanone is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(2-thiazolyl)methanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with carbon disulfide and a base, followed by oxidation. Another method includes the cyclization of appropriate thioamides with α-haloketones under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zinc oxide nanoparticles can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Di(2-thiazolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di(2-thiazolyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of Di(2-thiazolyl)methanone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Di(2-thiazolyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

bis(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGVJCGMNPJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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